ethyl 4,6-difluoro-1H-indole-2-carboxylate
Overview
Description
Ethyl 4,6-difluoro-1H-indole-2-carboxylate is a chemical compound with the molecular formula C11H9F2NO2 . It is an indole derivative, which is a class of compounds known for their diverse pharmacological activities .
Synthesis Analysis
The synthesis of indole derivatives, including ethyl 4,6-difluoro-1H-indole-2-carboxylate, often involves the use of various synthetic methods . For instance, one method involves the use of phosphorous acid (PPA) and toluene in a three-necked flask, heated to 70 °C . The reaction mixture is then left to stand, and the resulting solid is filtered out to yield the desired product .
Molecular Structure Analysis
The molecular structure of indole derivatives, including ethyl 4,6-difluoro-1H-indole-2-carboxylate, often exhibits a planar configuration . The molecule is nearly planar, with a root mean square deviation (r.m.s.d.) of 0.028 Å for the non-hydrogen atoms .
Scientific Research Applications
Synthetic Approaches
Ethyl 4,6-difluoro-1H-indole-2-carboxylate has been the subject of various synthetic methods. For instance, Silvestri et al. (2004) explored synthetic approaches to related difluoroindolecarboxylic acid ethyl esters via Fischer indole synthesis and other reactions, demonstrating the compound's versatility in synthetic organic chemistry (Silvestri, Artico, Regina, & Martino, 2004). Furthermore, Pete et al. (2006) described the synthesis of various formyl-1H-indole-2-carboxylates, which are valuable synthetic intermediates and potentially include ethyl 4,6-difluoro-1H-indole-2-carboxylate (Pete, Szöllösy, & Szokol, 2006).
Photophysical Properties
Bozkurt and Doğan (2018) studied the photophysical properties of a new 4-aza-indole derivative, which is closely related to ethyl 4,6-difluoro-1H-indole-2-carboxylate. Their findings suggest potential applications in bio- or analytical sensors and optoelectronic devices due to the compound's high quantum yield and reverse solvatochromism behavior (Bozkurt & Doğan, 2018).
Potential Antiarrhythmic Agents
The synthesis of ethyl 1-ethyl-1H-indole-2-carboxylates, which are structurally related to ethyl 4,6-difluoro-1H-indole-2-carboxylate, was investigated by Javed and Shattat (2005) as potential antiarrhythmic agents. This study highlights the potential medicinal applications of compounds within the same chemical family (Javed & Shattat, 2005).
Antitumor Activities
In 2018, Hu et al. synthesized a compound closely related to ethyl 4,6-difluoro-1H-indole-2-carboxylate and evaluated its antitumor activities. The compound showed promising results against Hela cells in vitro, suggesting potential applications in cancer therapy (Hu et al., 2018).
Future Directions
Indole derivatives have been found in many important synthetic drug molecules, which has led to interest in developing new useful derivatives . The transition metal-catalyzed cyclization reactions of unsaturated substrates have become a powerful tool for constructing indole rings . This suggests potential future directions for the synthesis and development of indole derivatives, including ethyl 4,6-difluoro-1H-indole-2-carboxylate.
Mechanism of Action
Target of Action
Ethyl 4,6-difluoro-1H-indole-2-carboxylate, like many indole derivatives, is known to interact with multiple receptors . The indole nucleus is a common feature in many synthetic drug molecules and has been found to bind with high affinity to these targets . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways, leading to downstream effects such as inhibition of viral replication, reduction of inflammation, or prevention of cancer cell proliferation.
Result of Action
Given the range of biological activities associated with indole derivatives , the compound may have diverse effects at the molecular and cellular level, depending on the specific targets and pathways it interacts with.
properties
IUPAC Name |
ethyl 4,6-difluoro-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO2/c1-2-16-11(15)10-5-7-8(13)3-6(12)4-9(7)14-10/h3-5,14H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBZIGKSIQWVQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(C=C2F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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